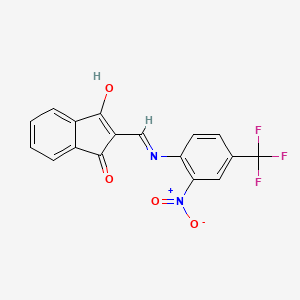
2-(((2-Nitro-4-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((2-Nitro-4-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione, also known as NTPI, is a chemical compound that has received significant attention from the scientific community due to its potential applications in various fields. NTPI is a yellow to orange crystalline powder with a molecular formula of C17H9F3N2O4 and a molecular weight of 372.26 g/mol.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-(((2-Nitro-4-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione involves the condensation of 2-nitro-4-trifluoromethylaniline with indane-1,3-dione in the presence of a suitable catalyst.
Starting Materials
2-nitro-4-trifluoromethylaniline, indane-1,3-dione, catalyst
Reaction
Step 1: Dissolve 2-nitro-4-trifluoromethylaniline and indane-1,3-dione in a suitable solvent., Step 2: Add a suitable catalyst to the reaction mixture., Step 3: Heat the reaction mixture under reflux for a suitable period of time., Step 4: Cool the reaction mixture and filter the resulting solid product., Step 5: Wash the solid product with a suitable solvent to remove any impurities., Step 6: Dry the solid product under vacuum to obtain the final product.
Mechanism Of Action
The mechanism of action of 2-(((2-Nitro-4-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione in inducing apoptosis in cancer cells is not yet fully understood. However, studies have suggested that 2-(((2-Nitro-4-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. 2-(((2-Nitro-4-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione has also been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death.
Biochemical And Physiological Effects
2-(((2-Nitro-4-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, 2-(((2-Nitro-4-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione has been shown to have antioxidant and anti-inflammatory properties. Studies have also suggested that 2-(((2-Nitro-4-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione may have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-(((2-Nitro-4-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione is its well-established synthesis method, which allows for the production of large quantities of the compound with high purity. Additionally, 2-(((2-Nitro-4-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione exhibits strong fluorescence properties, making it a useful tool for studying biological systems and materials. However, one of the limitations of 2-(((2-Nitro-4-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 2-(((2-Nitro-4-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione. In the field of medicinal chemistry, further studies are needed to fully understand the mechanism of action of 2-(((2-Nitro-4-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione in inducing apoptosis in cancer cells. Additionally, studies could be conducted to investigate the potential use of 2-(((2-Nitro-4-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione in combination with other anti-cancer drugs.
In material science, further studies could be conducted to explore the use of 2-(((2-Nitro-4-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione in OLEDs and other optoelectronic devices. Additionally, studies could be conducted to investigate the potential use of 2-(((2-Nitro-4-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione in the development of new materials for energy storage and conversion.
In the field of neurodegenerative diseases, further studies could be conducted to investigate the potential neuroprotective effects of 2-(((2-Nitro-4-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione. Additionally, studies could be conducted to investigate the potential use of 2-(((2-Nitro-4-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione in the development of new drugs for the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, 2-(((2-Nitro-4-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione is a chemical compound that has received significant attention from the scientific community due to its potential applications in various fields. 2-(((2-Nitro-4-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione has been extensively studied for its anti-cancer properties, optical and electronic properties, and neuroprotective effects. Further research is needed to fully understand the potential applications of 2-(((2-Nitro-4-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione and to explore new directions for its use in the future.
Scientific Research Applications
2-(((2-Nitro-4-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 2-(((2-Nitro-4-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione has been investigated for its anti-cancer properties. Studies have shown that 2-(((2-Nitro-4-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of anti-cancer drugs.
In material science, 2-(((2-Nitro-4-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione has been studied for its optical and electronic properties. 2-(((2-Nitro-4-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione exhibits strong fluorescence properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
properties
IUPAC Name |
3-hydroxy-2-[[2-nitro-4-(trifluoromethyl)phenyl]iminomethyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F3N2O4/c18-17(19,20)9-5-6-13(14(7-9)22(25)26)21-8-12-15(23)10-3-1-2-4-11(10)16(12)24/h1-8,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCMCRGXBYYEPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((2-Nitro-4-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

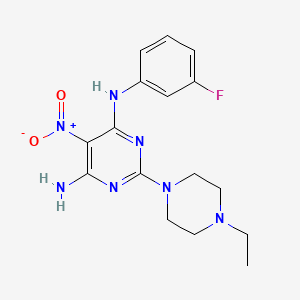
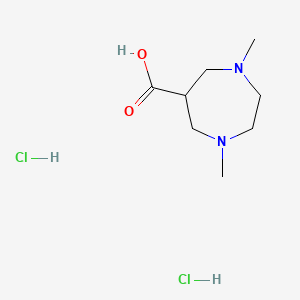
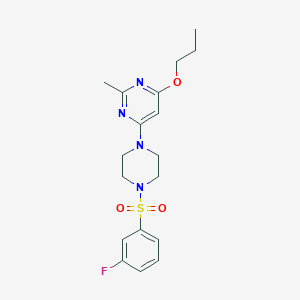
![2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid](/img/structure/B2903240.png)
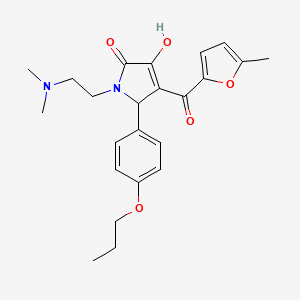
![N-(4-chlorophenyl)-2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2903242.png)
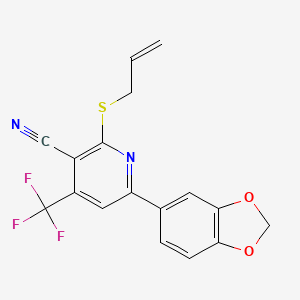
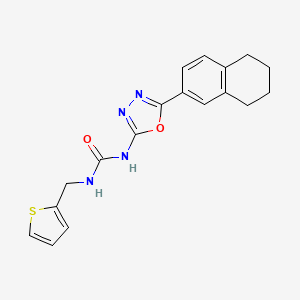
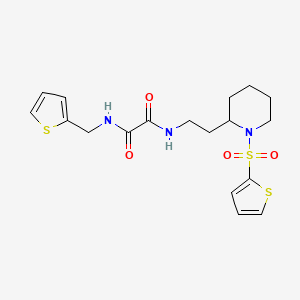
![4-(morpholinosulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2903248.png)
![Benzo[d]thiazol-2-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2903251.png)
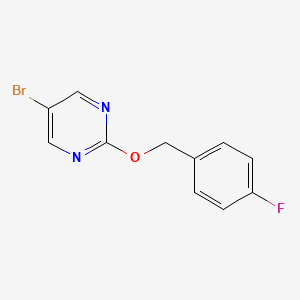
![N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2903253.png)
![(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2903254.png)